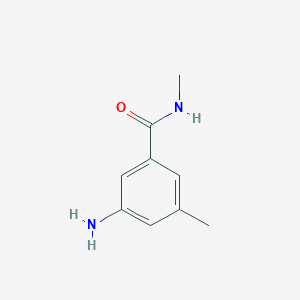

3-amino-N,5-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-7(9(12)11-2)5-8(10)4-6/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRADFDJDRNOOCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino N,5 Dimethylbenzamide and Its Analogues

Established Synthetic Pathways to the Benzamide (B126) Core

Amidation Reactions and Carboxylic Acid Precursors

A primary and straightforward route to 3-amino-N,5-dimethylbenzamide involves the direct amidation of a corresponding carboxylic acid precursor, 3-amino-5-methylbenzoic acid. nih.gov This method relies on the reaction of the carboxylic acid with methylamine (B109427) in the presence of a coupling agent.

Commonly used coupling agents include N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically carried out in an inert organic solvent, such as dichloromethane, at room temperature. The process involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the amine to form the amide bond.

Table 1: Key Reagents and Conditions for Direct Amidation

| Component | Role | Example |

| Carboxylic Acid | Precursor | 3-Amino-5-methylbenzoic acid |

| Amine | Amine Source | Methylamine |

| Coupling Agent | Activates Carboxylic Acid | N,N'-dicyclohexylcarbodiimide (DCC) |

| Catalyst | Speeds up the reaction | 4-dimethylaminopyridine (DMAP) |

| Solvent | Reaction Medium | Dichloromethane (DCM) |

Utilization of Isatoic Anhydride (B1165640) Derivatives

Another widely employed method utilizes isatoic anhydride derivatives as the starting material. chemicalbook.comgoogle.comacs.org Specifically, 5-methylisatoic anhydride can be reacted with methylamine to yield 2-amino-N,5-dimethylbenzamide. chemicalbook.com This reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The methylamine attacks the carbonyl group of the anhydride, leading to the opening of the ring and subsequent formation of the desired benzamide. This approach is advantageous as it often proceeds under mild conditions and can provide good yields. For instance, reacting 5-methyl isatoic anhydride with an aqueous or THF solution of methylamine, followed by stirring for a couple of hours and concentration, affords 2-amino-5,N-dimethyl-benzamide. chemicalbook.com

This method can be part of a one-pot synthesis, enhancing its efficiency. For example, 2-amino-3-methylbenzoic acid can first be converted to 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, which is then subjected to aminolysis with aqueous methylamine to produce 2-amino-N,3-dimethylbenzamide. researchgate.net

Halogenation Strategies for Benzamide Substitution

Halogenation of the benzamide core is a critical step for producing analogues of this compound that are substituted at various positions on the aromatic ring. nih.govmdpi.comnih.gov Electrophilic aromatic substitution is the most common strategy, employing halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn

The regioselectivity of the halogenation is influenced by the directing effects of the substituents already present on the benzamide ring. For instance, the amino and methyl groups on this compound would direct incoming electrophiles. Catalysts, such as palladium or iridium complexes, can be used to achieve specific ortho-halogenation. acs.org Recent developments have also explored visible-light-induced photocatalytic halogenation, which offers a greener alternative. mdpi.com

Table 2: Common Halogenating Agents

| Halogenating Agent | Abbreviation | Halogen Introduced |

| N-Chlorosuccinimide | NCS | Chlorine |

| N-Bromosuccinimide | NBS | Bromine |

| N-Iodosuccinimide | NIS | Iodine |

Cyanogenation and Related Functional Group Introduction

The introduction of a cyano group onto the benzamide ring is a valuable transformation, as the nitrile group can be further converted into other functional groups like carboxylic acids or amines. researchgate.netsmolecule.comtcichemicals.com This process, known as cyanation, can be achieved through various methods.

Transition metal-catalyzed cross-coupling reactions are a prominent approach. tezu.ernet.in Palladium and copper catalysts are frequently used to facilitate the reaction between a halogenated benzamide and a cyanide source, such as potassium cyanide or copper(I) cyanide. tezu.ernet.ingoogle.com Ruthenium-catalyzed C-H cyanation has also emerged as a powerful tool, allowing for the direct introduction of a cyano group without the need for a pre-installed halogen. researchgate.net The choice of catalyst and reaction conditions can control the regioselectivity of the cyanation.

Advanced Synthetic Approaches and Process Optimization

Catalytic Methods in Benzamide Synthesis

The synthesis of benzamide derivatives, including this compound and its analogues, frequently employs catalytic methods to enhance efficiency and yield. A common strategy involves the catalytic reduction of a nitro group to an amino group. For instance, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, an analogue, can be achieved through catalytic hydrogenation to reduce the nitro group. google.com This process often utilizes catalysts like iron powder in the presence of an acid.

Another significant catalytic approach is the palladium-catalyzed cyanation for introducing a cyano group onto the benzamide scaffold. This method has been documented for the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide from its bromo-substituted precursor, using a palladium catalyst and a cyanide source like zinc cyanide (Zn(CN)2). googleapis.com However, to avoid the use of high-boiling, water-soluble solvents like N,N-dimethylformamide (DMF) which can be difficult to recycle, alternative methods are sought. googleapis.com Research has also explored the use of cuprous cyanide (CuCN) for cyanation, which can proceed without palladium or nickel catalysts, thus preventing contamination by toxic heavy metals.

Furthermore, cobalt-hydrotalcite (Co-HT) derived catalysts have been reported for the direct synthesis of amides from the oxidative coupling of benzyl (B1604629) alcohols with N-substituted formamides. researchgate.net The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide has also been approached using N-hydroxyphthalimide and cobalt acetylacetonate (B107027) as catalysts for an initial oxidation step. google.com

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its analogues to maximize yield and ensure high purity. Key parameters that are frequently adjusted include temperature, solvent, and the molar ratios of reactants and catalysts.

For instance, in the synthesis of N,N-dimethylbenzamide, studies have shown that using 3 equivalents of carboxylic acid with 1 equivalent of amine-borane in refluxing xylenes (B1142099) at a concentration of 1 M with respect to the carboxylic acid can lead to product yields of up to 99%. purdue.edu The choice of solvent is also crucial; while some reactions proceed well in solvents like tetrahydrofuran (THF), others may require higher boiling point solvents like xylenes to drive the reaction to completion. purdue.edu

Temperature control is another vital factor. Palladium-catalyzed cyanation reactions are typically performed at temperatures ranging from about 0 to 140 °C, more commonly between 20 and 100 °C. googleapis.com It is also noted that maintaining an inert atmosphere, for example by using nitrogen or argon, is preferable as oxygen can be detrimental to the catalytic process. googleapis.com The purity of the final product is often assessed using techniques like HPLC or LC-MS to ensure it meets the required standards, which is particularly important for subsequent applications.

Derivatization Strategies and Analog Synthesis

Derivatization of the this compound scaffold is a key strategy to explore its structure-activity relationships (SAR) and to generate novel analogues with potentially enhanced properties. These strategies focus on modifying the core functional groups and introducing a variety of substituents.

Chemical Modifications of the Amine and Amide Moieties

The primary amine and the N-methylamide groups of this compound and its analogues are prime targets for chemical modification. The amino group can readily undergo acylation reactions with various acyl chlorides to form new amides. evitachem.com It can also act as a nucleophile in alkylation reactions, leading to the formation of more complex secondary or tertiary amines. evitachem.com

The amide moiety itself can also be a point of modification. For example, N-methylated amides can be chemically transformed through N-tosylation followed by nucleophilic substitution. researchgate.net This allows for the conversion of the amide function into other groups like carboxylic acids, esters, or different amides upon treatment with reagents such as hydroxides, alkoxides, or other amines. researchgate.net The reactivity in these substitution reactions can be influenced by the steric bulk of the incoming nucleophile. researchgate.net

Introduction of Diverse Substituent Groups for Scaffold Exploration

For instance, SAR exploration has been conducted by introducing electron-withdrawing groups like chloride at different positions on the benzene (B151609) ring. acs.org While these substitutions are often tolerated, they may not always offer an advantage in terms of desired activity. acs.org The introduction of heteroatoms into the aromatic ring has also been explored, though in some cases, this has led to reduced potency in biological assays. acs.org

The synthesis of analogues often involves multi-step processes. For example, the preparation of 2-amino-5-cyano-N,3-dimethylbenzamide involves the introduction of a cyano group, which can be achieved through the cyanation of a brominated precursor. This allows for the creation of a diverse library of compounds with varied functionalities. The choice of substituents is often guided by the desire to modulate properties such as lipophilicity, which can be enhanced by moieties like a dimethylbenzamide group. evitachem.com

Advanced Derivatization for Analytical Applications

Derivatization is also a powerful tool for enhancing the analytical detection and characterization of this compound and related compounds. For analytical purposes, derivatization can improve the volatility, thermal stability, or chromatographic behavior of the analyte, or introduce a feature that is more easily detected by a specific instrument.

A notable example is the derivatization of dimethylamine, a potential impurity in N,N-dimethylformamide, with benzoyl chloride to form N,N-dimethylbenzamide. researchgate.net This derivative is then analyzed by gas chromatography-mass spectrometry (GC-MS), a technique that allows for sensitive and accurate quantification. researchgate.net This method has proven to be reliable and linear for determining trace levels of impurities. researchgate.net

For more complex analyses, such as the identification of compounds in complex mixtures, advanced derivatization protocols have been developed. These may involve multi-step procedures to unambiguously identify and separate various isomers and related compounds. nih.gov For instance, parallel derivatization using different reagents can help to deconvolute overlapping analytes in chromatographic separations. nih.gov Fluorescent derivatization reagents like o-phthalaldehyde (B127526) (OPA) and 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) have also been used for the sensitive detection of amines in various matrices. researchgate.net

Structural Characterization and Conformational Analysis

Spectroscopic Investigations for Molecular Structure Determination

Spectroscopic techniques are fundamental in elucidating the molecular structure of chemical compounds. While specific studies on 3-amino-N,5-dimethylbenzamide are not extensively available in peer-reviewed literature, analysis of its isomers and related benzamides provides a solid framework for understanding its likely spectroscopic profile.

Nuclear Magnetic Resonance Spectroscopic Investigations of Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformation and dynamic processes in molecules. For substituted benzamides, NMR studies, particularly ¹H and ¹³C NMR, are crucial for understanding the rotational barriers around the aryl-carbonyl and amide C-N bonds.

While specific NMR data for this compound is scarce, general expected resonance regions can be inferred. Aromatic protons are anticipated to resonate between δ 6.5 and 8.0 ppm, with the methyl groups appearing in the δ 2.0–3.0 ppm range. vulcanchem.com

Studies on related compounds, such as ortho- and para-substituted N,N-dimethylbenzamides, have utilized NMR to investigate intramolecular hydrogen bonding and the kinetics of conformational changes. publish.csiro.auscilit.comacs.orgresearchgate.netscispace.com For instance, in ortho-substituted N,N-dimethylbenzamides, the presence of intramolecular hydrogen bonding has been shown to influence the rotational barrier around the C-N bond, a phenomenon that is detectable by monitoring the coalescence of the N-methyl proton signals at varying temperatures. publish.csiro.au The relative energies of hydrogen bonds in these systems have been determined using a rotational barrier probe, with the order being OH > NH₂ > SH. publish.csiro.au

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted N,N-Dimethylbenzamides in CDCl₃

| Compound | Carbonyl (C=O) | N-CH₃ (cis to C=O) | N-CH₃ (trans to C=O) |

| N,N-dimethylbenzamide | 171.76 | 39.5 | 35.4 |

| 2-chloro-N,N-dimethylbenzamide | 168.56 | 38.18 | 34.76 |

| 3-chloro-N,N-dimethylbenzamide | 170.0 | 39.5 | 35.4 |

This table presents data for related compounds to illustrate typical chemical shifts and is not data for this compound. rsc.org

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry is a key analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak would correspond to its molar mass of 164.21 g/mol . vulcanchem.com

Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of methyl groups (a difference of 15 Da) would be a characteristic fragmentation pathway. vulcanchem.com The mass spectrum of the isomeric 3-amino-N,N-dimethylbenzamide shows a top peak at m/z 120, with other significant peaks at m/z 92 and 65, providing a reference for the types of fragmentation that might be expected. nih.gov

X-ray Crystallographic Analysis of Crystalline Forms

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. There are currently no published crystal structures for this compound in the Cambridge Structural Database. However, the analysis of a closely related isomer, 2-amino-N,3-dimethylbenzamide, offers valuable insights into the likely structural features. iucr.orgresearchgate.net

Determination of Molecular Conformation and Dihedral Angles

In the crystal structure of 2-amino-N,3-dimethylbenzamide, the molecule exhibits a non-planar conformation. iucr.orgresearchgate.net The dihedral angle, which describes the twist between the plane of the benzene (B151609) ring and the amide group, is a critical parameter in defining the conformation of benzamides. For 2-amino-N,3-dimethylbenzamide, this dihedral angle is 33.93 (7)°. iucr.orgresearchgate.net This deviation from planarity is a common feature in substituted benzamides and is influenced by the steric and electronic effects of the substituents.

Table 2: Crystallographic Data for 2-amino-N,3-dimethylbenzamide

| Parameter | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.833 (6) |

| b (Å) | 5.011 (3) |

| c (Å) | 9.841 (6) |

| β (°) | 118.27 (1) |

| Volume (ų) | 427.1 (4) |

| Z | 2 |

| Dihedral Angle (Benzene ring to Amide group) | 33.93 (7)° |

This data pertains to the isomer 2-amino-N,3-dimethylbenzamide and serves as a comparative example. iucr.org

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in determining the solid-state packing of molecules. In the crystal structure of 2-amino-N,3-dimethylbenzamide, both intramolecular and intermolecular hydrogen bonds are observed. iucr.orgresearchgate.net An intramolecular N—H···O hydrogen bond is present, which contributes to the stabilization of the molecular conformation. iucr.orgresearchgate.net

In the crystal lattice, molecules of 2-amino-N,3-dimethylbenzamide are linked by intermolecular N—H···N and N—H···O hydrogen bonds, forming double-stranded chains that run parallel to the b-axis. iucr.orgresearchgate.net It is highly probable that this compound would also exhibit a rich network of hydrogen bonds involving the amino group and the amide functionality, which would significantly influence its crystal packing and physical properties.

Computational Approaches to Conformational Landscape Exploration

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics are invaluable for exploring the conformational landscape of molecules like this compound. researchgate.net These theoretical calculations can predict stable conformers, rotational energy barriers, and vibrational frequencies, and can also be used to simulate spectroscopic data. researchgate.net

Structure Activity Relationship Sar Studies

Impact of Substituent Effects on Functional Efficacy

Systematic modification of the benzamide (B126) structure has yielded important insights into SAR. For example, the electronic nature of the substituents is paramount. Electron-donating groups, such as the amino and methyl groups present in 3-amino-N,5-dimethylbenzamide, generally increase the electron density of the aromatic ring, which can enhance certain types of reactions or interactions. Conversely, introducing electron-withdrawing groups, like a nitro (NO₂) group, can have the opposite effect. researchgate.net

Studies on various benzamide-containing compounds have demonstrated the profound impact of even minor structural changes:

Amide N-Substitution : In a series of purine-based kinase inhibitors featuring a 3-benzamide moiety, replacing one of the N-methyl groups with a hydrogen (resulting in an N-methylbenzamide) or reversing the amide bond's orientation led to significant changes in inhibitory activity against different kinases. oncotarget.com

Ring Substituents : In the development of Bruton's Tyrosine Kinase (BTK) inhibitors, the introduction of a dimethylamino group to a terminal benzene (B151609) ring improved metabolic stability while maintaining potency. sci-hub.st However, replacing the benzene ring entirely with a thiazole (B1198619) or thiophene (B33073) ring resulted in a significant drop in potency. sci-hub.st

Positional Isomerism : The specific placement of substituents is crucial. The 3-amino, 5-methyl substitution pattern of the title compound creates a unique electronic and steric environment. Shifting these groups to other positions on the ring would likely result in vastly different biological profiles.

The following table summarizes findings from related benzamide derivatives, illustrating the effect of various substituents on biological activity or related properties.

| Scaffold/Starting Compound | Substituent Modification | Observed Effect | Reference |

| Purine-based inhibitor with 3-benzamide | Reversing carboxamide orientation | Increased Nek2 inhibition compared to parent compound | oncotarget.com |

| Purine-based inhibitor with 3-benzamide | Addition of a methyl to amide nitrogen | Reduced potency against CDK2 | oncotarget.com |

| Pyrimidine-based BTK inhibitor | Introduction of dimethylamino group | Improved microsomal stability | sci-hub.st |

| Pyrimidine-based BTK inhibitor | Replacement of benzene with thiazole | Significant decrease in potency | sci-hub.st |

| Benzohydroxamic acids | Aromatic ring substituents (e.g., NO₂) | Changes in molecular charges and potential energy surfaces | researchgate.net |

These examples underscore the sensitivity of biological systems to the substituent patterns on the benzamide scaffold, making systematic substitution a key strategy in medicinal chemistry. researchgate.net

Conformational Factors Influencing Receptor Binding and Activity

Beyond the two-dimensional structure, the three-dimensional conformation of a molecule plays a pivotal role in its ability to bind to a biological target. For flexible molecules like this compound, the preferred conformation in solution and, more importantly, within the binding site of a receptor, is a critical determinant of activity.

Computational studies, such as all-atom molecular dynamics (MD) simulations, are powerful tools for investigating the dynamic behavior and conformational changes induced by ligand binding. uni-tuebingen.de Such studies on nuclear receptors have shown that the binding of a ligand can induce specific conformational changes in the receptor's ligand-binding domain (LBD), which are essential for its activation or inhibition. uni-tuebingen.de

Key conformational factors for benzamide-type molecules include:

Intramolecular Hydrogen Bonding : In some analogs, the presence of substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a more rigid, specific conformation. This pre-organization can be favorable for binding, as it reduces the entropic penalty upon binding to a receptor. umich.edu

Receptor-Induced Fit : Often, a ligand does not bind to a rigid receptor. Instead, the binding process is a dynamic interplay where both the ligand and the receptor may undergo conformational adjustments to achieve an optimal fit. The ability of a compound like this compound to adopt the correct conformation to stabilize the active or inactive state of a receptor is crucial for its function.

In the context of purine-based inhibitors, it was observed that interactions between a 3-benzamide moiety and the Nek2 binding site did not appear to affect the conformation of the core purine (B94841) structure, suggesting that different parts of the molecule can have distinct conformational roles upon binding. oncotarget.com

Scaffold Hopping and Lead Optimization Strategies

In drug discovery, once a lead compound with some desired activity is identified, it often requires further optimization to improve properties like potency, selectivity, and pharmacokinetic profile. Two key strategies employed in this phase are lead optimization and scaffold hopping.

Lead optimization involves making small, systematic modifications to the lead compound. For a molecule like this compound, this could involve:

Exploring a variety of substituents at the 3- and 5-positions of the benzene ring.

Modifying the N-alkyl groups on the amide to alter solubility and metabolic stability. sci-hub.st

Introducing or replacing functional groups to establish new interactions with the target.

Scaffold hopping is a more drastic approach where the core structure, or scaffold (in this case, the benzamide core), is replaced with a structurally different group that maintains a similar spatial arrangement of the key interacting functionalities. nih.gov This strategy is often used to move into novel chemical space, circumvent intellectual property limitations, or overcome issues with the original scaffold, such as toxicity or poor metabolic stability. sci-hub.stacs.org

Molecular Interactions and Mechanistic Investigations in Preclinical Systems

Enzyme Inhibition and Activation Profiling

Inhibition of Metabolic Enzymes:Information regarding the inhibitory effects of this compound on metabolic enzymes is not available.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the specified outline, cannot be fulfilled at this time due to the absence of primary research on 3-amino-N,5-dimethylbenzamide in these areas.

No Publicly Available Research Data on the Molecular Interactions and Mechanistic Investigations of this compound in Preclinical Systems

Following a comprehensive search of publicly available scientific literature, no research data was found regarding the molecular interactions and mechanistic investigations of the chemical compound this compound in preclinical systems. Specifically, there is no information available on its effects on ion channel regulation, cellular signaling pathways, or other cellular pathway perturbations as outlined in the requested article structure.

Searches for the compound in relation to ryanodine (B192298) receptor activation, calcium signaling pathways, and the modulation of neurotransmitter release did not yield any relevant studies. Similarly, investigations into its potential impact on gene expression, cellular metabolism, and ferroptosis modulation pathways in cellular models also returned no pertinent results.

The compound "this compound" is listed in chemical supplier databases, confirming its existence as a known chemical entity. However, there is a notable absence of published research in peer-reviewed journals detailing its biological activity or mechanism of action in the specified areas of molecular and cellular biology.

Consequently, it is not possible to provide an article on the "" for this compound based on the current body of scientific literature. The requested sections and subsections of the article outline remain unaddressed due to the lack of foundational research on this specific compound.

Cellular Pathway Perturbations

Effects on Mitochondrial Function and Mitophagy

Currently, there is a notable absence of published research specifically investigating the effects of this compound on mitochondrial function and the process of mitophagy. While studies on structurally related benzamide (B126) compounds have explored their influence on mitochondrial bioenergetics and dynamics, no such data is available for the N,5-dimethyl substituted variant.

The intricate processes of mitochondrial respiration, membrane potential, and the selective removal of damaged mitochondria via mitophagy are critical areas of cellular biology. Future research endeavors will be necessary to determine if this compound interacts with key mitochondrial proteins or pathways, thereby influencing cellular energy metabolism and quality control mechanisms. Without experimental data, any potential effects remain speculative.

Cellular Proliferation and Anti-proliferative Effects in Cellular Systems

Similar to the status of mitochondrial research, there is a lack of specific studies on the effects of this compound on cellular proliferation. The anti-proliferative potential of various benzamide derivatives has been a subject of interest in oncology research, with some analogues demonstrating cytostatic or cytotoxic effects in cancer cell lines.

Table of Research Findings on the Biological Activity of this compound

| Biological Process | Cellular System | Observed Effects | Supporting Data |

| Mitochondrial Function | Not Applicable | No data available | Not Applicable |

| Mitophagy | Not Applicable | No data available | Not Applicable |

| Cellular Proliferation | Not Applicable | No data available | Not Applicable |

| Anti-proliferative Effects | Not Applicable | No data available | Not Applicable |

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. walshmedicalmedia.com The primary goal is to predict the binding mode and affinity of the ligand. This is achieved by sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on how well they fit geometrically and energetically.

For a compound like 3-amino-N,N-dimethylbenzamide, docking simulations would be employed to screen for potential protein targets. The simulation would place the molecule into the active site of a target protein, and a scoring function would estimate the binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues, are identified. mdpi.com For example, studies on other benzamide (B126) derivatives have used docking to identify crucial hydrogen bond interactions with residues like GLY 101 and ARG 76 in bacterial proteins or with Lys63, Arg69, and Cys113 in human Pin1 protein. mdpi.comrsc.org

Table 1: Illustrative Molecular Docking Results for Benzamide Derivatives

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

| Benzamide Derivative 1 | Topoisomerase I | -8.5 | LYS440, ARG487 |

| Benzamide Derivative 2 | Topoisomerase IIα | -9.2 | ARG487, DC8, DT9 |

| Benzamide Derivative 3 | FtsZ Protein | -7.9 | Val 207, Asn 263, Leu 209 |

| Benzamide Derivative 4 | Pin1 Protein | -10.1 | Lys63, Arg69, Cys113, Met130 |

Note: This table presents example data from docking studies on various benzamide derivatives to illustrate the typical outputs of such simulations. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational changes of a ligand and its target protein, the stability of the ligand-protein complex, and provide insights into binding kinetics. nih.gov

If 3-amino-N,N-dimethylbenzamide were identified as a potential binder to a target from docking studies, MD simulations would be the next step. A simulation, typically lasting for nanoseconds to microseconds, would be run on the docked complex solvated in water. rsc.org The analysis of the simulation trajectory would reveal:

Stability of the complex: By monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over time, researchers can assess if the ligand remains stably bound in the predicted pose. mdpi.com

Flexibility of the system: Root Mean Square Fluctuation (RMSF) plots show which parts of the protein and ligand are rigid and which are flexible.

Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov

In studies on benzamide inhibitors of the FtsZ protein, a 15-nanosecond MD simulation was used to confirm the stability of the ligand-protein complex. nih.gov Similarly, simulations on aryl benzamide derivatives targeting the mGluR5 receptor showed stable RMSD values, confirming a balanced and stable conformation of the docked complex. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.com By identifying key physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.

To build a QSAR model for a series of analogues of 3-amino-N,N-dimethylbenzamide, a dataset of compounds with experimentally measured biological activities (e.g., IC50 values) is required. Various molecular descriptors would be calculated for each compound, including:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., LogP)

Topological descriptors: (describing molecular branching and connectivity)

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that links these descriptors to the activity. For instance, a 3D-QSAR study on benzamide derivatives targeting the ROCK1 kinase resulted in a robust model with high predictive power (q² = 0.740, R² = 0.982), indicating that the model could reliably predict the activity of new compounds. nih.gov Another QSAR study on N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide analogues identified that polarizability and steric properties were important for their antiulcer activity. igi-global.com

Table 2: Example of a QSAR Equation and its Statistical Parameters

| Model Type | Best QSAR Equation | n | r² | q² | F |

| 2D-QSAR | pIC₅₀ = 0.738(LogS) - 0.031(rerank) + 0.017(MR) - 1.359 | 11 | 0.849 | 0.61 | 13.096 |

| 3D-QSAR (CoMSIA) | (Based on Steric, Electrostatic, Hydrophobic, H-bond fields) | 40 | 0.982 | 0.74 | - |

Note: This table shows illustrative statistical results from QSAR studies on benzylidene hydrazine benzamides and ROCK1 inhibitors. pIC₅₀ is the negative log of the half-maximal inhibitory concentration; LogS is the logarithm of solubility; MR is molar refractivity; n is the number of compounds; r² is the coefficient of determination; q² is the cross-validated r²; F is the F-test value. nih.govjppres.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density) of molecules. mdpi.com It provides a good balance between accuracy and computational cost, making it a popular tool for calculating a wide range of molecular properties.

For 3-amino-N,N-dimethylbenzamide, DFT calculations could be used to determine:

Optimized Molecular Geometry: Finding the most stable 3D arrangement of the atoms.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. mdpi.com

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

A study on N-unsubstituted 2-aminobenzamides used DFT calculations with the B3LYP/6-311++G(d,p) basis set to reveal that conformers stabilized by intramolecular hydrogen bonds were significantly more stable. mdpi.com Such calculations provide fundamental insights into the molecule's intrinsic properties that govern its behavior and interactions.

Table 3: Hypothetical DFT-Calculated Properties for 3-amino-N,N-dimethylbenzamide

| Property | Calculated Value | Unit |

| Total Energy | (Value) | Hartrees |

| HOMO Energy | (Value) | eV |

| LUMO Energy | (Value) | eV |

| HOMO-LUMO Gap | (Value) | eV |

| Dipole Moment | (Value) | Debye |

Note: This table illustrates the type of data generated from DFT calculations. The values are placeholders as specific DFT studies on this compound are not available.

Virtual Screening and Hit Identification Strategies

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net VS can be broadly categorized into structure-based virtual screening (SBVS), which relies on docking, and ligand-based virtual screening (LBVS), which uses information from known active molecules.

If 3-amino-N,N-dimethylbenzamide were a fragment of a known active molecule, a VS campaign could be launched to find similar or larger compounds with potentially higher activity. A typical workflow would involve:

Library Preparation: A large database of compounds (from hundreds of thousands to billions of molecules) is prepared for screening. enamine.net

Screening: For SBVS, each compound in the library is docked to the target protein's active site. For LBVS, compounds are compared to a known active ligand based on pharmacophore models or 2D/3D similarity.

Hit Selection: Compounds are ranked based on their docking scores or similarity scores. A threshold is applied to select a smaller, manageable number of "hits" for further investigation.

Hit-to-Lead Optimization: The initial hits are then evaluated experimentally, and computational methods (like those described above) are used again to guide the chemical modification of these hits to improve their potency and drug-like properties.

For example, a virtual screening campaign based on a benzamide scaffold led to the identification of novel inhibitors for the ROCK1 kinase, which were then further validated with MD simulations. nih.gov

Preclinical in Vitro and in Vivo Biological Evaluation in Model Systems

Cell-Based Assays for Functional Activity Assessment

Cell-based assays are fundamental tools for characterizing the biological effects of a compound in a controlled, physiological context. These assays can provide insights into a compound's mechanism of action, its impact on cellular health, and its potential therapeutic or toxic effects.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are widely used to determine if a compound activates or inhibits specific cellular signaling pathways. These assays typically involve genetically modifying cells to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a particular pathway. An increase or decrease in the reporter signal indicates that the compound is modulating that pathway.

A review of the current scientific literature reveals a lack of specific data from reporter gene assays for 3-amino-N,5-dimethylbenzamide. Therefore, its effect on specific cellular signaling pathways has not been reported.

Cellular Viability and Proliferation Assays

Cellular viability and proliferation assays are essential for assessing the cytotoxic or cytostatic effects of a compound. These assays measure various indicators of cell health, such as metabolic activity, membrane integrity, and DNA synthesis.

There is no publicly available data from cellular viability and proliferation assays for this compound. Consequently, its impact on cell survival and growth is currently unknown.

Electrophysiological Measurements in Isolated Tissues or Cells

Electrophysiological measurements are used to study the effects of a compound on the electrical properties of excitable cells, such as neurons and cardiomyocytes. These techniques, including patch-clamping, can reveal if a compound modulates ion channel function, which is critical for many physiological processes.

Specific studies on the electrophysiological effects of this compound in isolated tissues or cells have not been reported in the available scientific literature.

Animal Model Studies for Systemic Effects and Efficacy

Behavioral Phenotype Analysis in Neurological Models

In the context of neurological research, animal models are used to assess the impact of a compound on behavior. These studies can indicate a compound's potential to treat neurological or psychiatric disorders by observing changes in motor activity, learning and memory, anxiety-like behavior, and other relevant phenotypes.

There is no available data from animal studies investigating the effects of this compound on behavioral phenotypes in neurological models.

Physiological Response Measurements in Specific Disease Models

Animal models of specific diseases are used to determine if a compound can produce a therapeutic effect. These studies involve measuring relevant physiological parameters to assess the compound's efficacy in a disease context.

A search of the scientific literature did not yield any studies on the physiological responses to this compound in specific disease models.

Advanced Chemical Biology Applications and Scaffold Design

Strategies for Scaffolding in Medicinal Chemistry

The 3-aminobenzamide (B1265367) core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. Its utility as a scaffold stems from its synthetic tractability and the defined spatial orientation of its functional groups, which allows for systematic exploration of chemical space.

One key strategy in medicinal chemistry is "scaffold hopping," where the core structure of a known active compound is replaced with a structurally distinct scaffold while retaining the key binding interactions with the target. rsc.orgniper.gov.in The 3-amino-N,5-dimethylbenzamide scaffold can serve as a starting point for such explorations. By maintaining the key pharmacophoric elements, such as the hydrogen bond donor and acceptor capabilities of the amide and amino groups, novel scaffolds with improved properties (e.g., potency, selectivity, or pharmacokinetic profile) can be discovered.

Another important scaffolding strategy is the decoration of the core structure with various substituents to build a library of analogues for SAR studies. The this compound scaffold offers multiple points for diversification:

The amino group: Can be acylated, alkylated, or used as a handle for further functionalization.

The aromatic ring: Can be further substituted to explore interactions with different pockets of the target protein.

The amide group: The N,N-dimethyl groups can be varied to modulate solubility and cell permeability.

These diversification strategies allow medicinal chemists to systematically probe the chemical space around the 3-aminobenzamide core to optimize biological activity.

Rational Design of Ligands with Selective Activity

Rational ligand design aims to develop compounds that bind to a specific biological target with high affinity and selectivity. This approach often relies on structural information of the target protein, obtained from techniques such as X-ray crystallography or NMR spectroscopy.

The 3-aminobenzamide scaffold has been successfully employed in the rational design of selective enzyme inhibitors. For example, derivatives of 3-aminobenzamide are known inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov The benzamide (B126) moiety mimics the nicotinamide (B372718) portion of the NAD+ substrate, allowing it to bind to the active site of PARP. nih.gov

By leveraging the structural understanding of the PARP active site, medicinal chemists can rationally design 3-aminobenzamide derivatives with improved selectivity for specific PARP isoforms. For instance, introducing substituents on the aromatic ring that can form specific interactions with non-conserved residues in the active site of a particular PARP family member can enhance selectivity.

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design process. nih.gov These methods can be used to predict the binding mode of this compound derivatives to a target protein and to estimate their binding affinity. This in silico screening allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

The development of selective ligands is critical for minimizing off-target effects and improving the therapeutic index of a drug candidate. The this compound scaffold provides a solid foundation for the rational design of such selective molecules.

Future Research Directions and Conceptual Therapeutic Potential

Exploration of Novel Molecular Targets for Benzamide (B126) Scaffolds

The benzamide core is a versatile pharmacophore that has been successfully utilized to target a range of biological entities. Future research is likely to expand this scope. For instance, benzamide derivatives are being investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair, making it a promising therapeutic target in oncology. nih.gov Another area of active exploration is the sigma-1 receptor (S1R), a unique ligand-operated molecular chaperone implicated in various central nervous system disorders. nih.gov The development of novel benzamide-based S1R agonists is a promising strategy for neuroprotection. nih.gov Furthermore, benzamide-type ligands are being designed to bind to Cereblon (CRBN), an E3 ligase substrate receptor, for applications in targeted protein degradation technologies like PROTACs (Proteolysis-targeting chimeras). nih.govacs.org

Design of Next-Generation Benzamide Derivatives with Enhanced Mechanistic Specificity

The design of new benzamide derivatives aims to improve their efficacy, selectivity, and pharmacokinetic properties. mdpi.com A key strategy involves pharmacomodulation, where subtle structural modifications are introduced to optimize the interaction with the target molecule. mdpi.com For example, in the context of S1R ligands, inverting the amide bond in the benzamide scaffold has been shown to increase affinity and selectivity. mdpi.com Another approach is the introduction of fluorine atoms, which can enhance binding affinity and improve metabolic stability. nih.govacs.org The goal is to develop next-generation compounds with a precise mechanism of action and minimal off-target effects.

Integrated Omics Approaches for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of novel benzamide compounds, integrated "omics" approaches are becoming increasingly important. These methodologies combine data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to a compound. mdpi.comresearchgate.net For instance, a multi-omics analysis could reveal the downstream signaling pathways affected by a new benzamide derivative, identify potential biomarkers for its activity, and elucidate mechanisms of action or resistance. biorxiv.org Such comprehensive profiling is crucial for advancing preclinical and clinical development. biorxiv.org

Application of Artificial Intelligence and Machine Learning in Benzamide Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery, and their application to benzamide research is a promising future direction. AI algorithms can analyze vast datasets to identify novel drug targets, predict the biological activity of new benzamide derivatives, and optimize synthetic routes. nih.govijettjournal.orgnih.gov For example, machine learning models can be trained to predict drug-target interactions, screen virtual libraries of benzamide compounds, and identify candidates with desirable properties, thereby accelerating the early stages of drug discovery. nih.gov AI can also aid in the design of experiments and the analysis of complex biological data generated from omics studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-amino-N,5-dimethylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Acyl Chloride Amination : React 3-amino-5-methylbenzoyl chloride with dimethylamine in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Microwave-Assisted Synthesis : Employ microwave irradiation (100–120°C, 20–30 min) with Pd/C or CuI catalysts to accelerate coupling reactions. Purify via column chromatography (silica gel, gradient elution with methanol/dichloromethane) .

- Yield Optimization : Adjust stoichiometry (1.2:1 amine:acyl chloride ratio) and use low temperatures (0–5°C) to minimize side reactions. Characterize intermediates via -NMR (400 MHz, DMSO-d6) and IR (KBr pellet, 1600–1700 cm for amide C=O stretch) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify methyl groups (δ 2.2–2.5 ppm for N-CH, δ 2.3 ppm for C5-CH) and amide linkage (δ 8.1 ppm for CONH). Compare with PubChem data for validation .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peak (calculated for CHNO: 164.22 g/mol) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/water (70:30) and analyze unit cell parameters (monoclinic P2/c, a = 25.02 Å, b = 5.37 Å) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- Hammett Analysis : Compare reaction rates of substituted benzamides (e.g., electron-withdrawing -NO vs. electron-donating -OCH) under identical conditions. Use DFT calculations (B3LYP/6-31G*) to correlate σ values with activation energies .

- Kinetic Studies : Conduct time-resolved -NMR to track intermediates. For example, monitor the disappearance of the acyl chloride proton (δ 9.8 ppm) and emergence of amide NH (δ 8.1 ppm) .

Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target <3), aqueous solubility (ESOL model), and CYP450 inhibition. Validate with experimental LogD7.4 (shake-flask method) .

- Molecular Dynamics : Simulate binding to target proteins (e.g., PARP-1) using GROMACS. Analyze hydrogen bonds (e.g., between amide NH and Asp766) and RMSD values for stability .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Dose-Response Replication : Test compounds across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., MTT assay, 48–72 hr exposure). Include positive controls (e.g., olaparib for PARP inhibition) .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL. Use statistical tools (e.g., R’s metafor package) to assess heterogeneity and publication bias .

Q. What methodologies are recommended for studying the compound’s polypharmacology (e.g., dual PARP and HDAC inhibition)?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based PARP1 (NAD-consumption assay) and HDAC (Fluor de Lys substrate) kits. Compare IC values (e.g., PARP1 IC = 50 nM vs. HDAC IC = 1.2 μM) .

- CRISPR Knockout : Validate target specificity by deleting PARP1 or HDAC genes in cell models and assessing rescue phenotypes .

Method Development Questions

Q. How can researchers validate new HPLC methods for quantifying this compound in biological matrices?

- Methodological Answer :

- Column Selection : Use a C18 column (4.6 × 150 mm, 5 μm) with mobile phase (acetonitrile:0.1% formic acid, 60:40). Optimize flow rate (1.0 mL/min) and detection (UV 254 nm) .

- Validation Parameters : Assess linearity (R >0.99), LOD/LOQ (0.1 μg/mL and 0.3 μg/mL), and recovery (>95% in spiked plasma) per ICH Q2(R1) guidelines .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in benzamide derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.